(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole moiety and a piperazine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of (5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Coupling: The final step involves the coupling of the fluorinated indole with 4-methylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, as well as in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperazine ring contributes to its overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone can be compared with other indole derivatives, such as:
(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
(4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: A synthetic cannabinoid receptor agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
459168-42-4 |
---|---|
Molecular Formula |
C14H16FN3O |
Molecular Weight |
261.29 g/mol |
IUPAC Name |
(5-fluoro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16FN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 |
InChI Key |
MIGREITXIMIAAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.